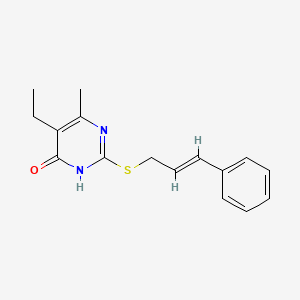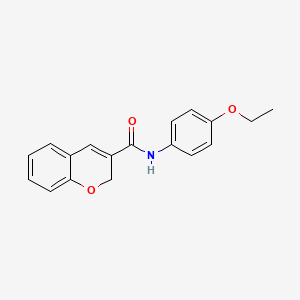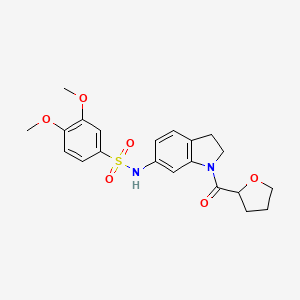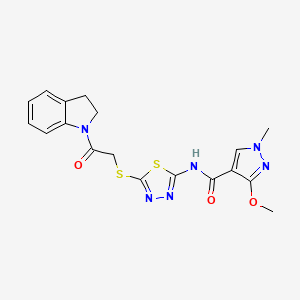
2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Molecular Conformation and Stability
The conformational characteristics of 2-thiopyrimidine nucleotides, which are structurally related to the specified compound, have been studied to understand their stability and inherent conformational rigidity. These properties contribute significantly to the stability of tRNA, highlighting the potential of thiopyrimidine units in enhancing the stability of biomolecules (Yokoyama et al., 1979).
Antimicrobial Activity
Research on pyrimidine analogs has demonstrated their capability to inhibit the growth of Bacillus subtilis, indicating potential antimicrobial applications. This suggests that structural analogs could be developed as antimicrobial agents by interfering with specific biological processes (Raugei et al., 1981).
Synthesis of Heterocyclic Derivatives
The synthesis of new heterocyclic compounds, including 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, has been reported, with some derivatives showing significant antibacterial activity. This indicates the versatility of pyrimidine compounds in generating biologically active derivatives (Mohammad et al., 2017).
Tissue Clearing Applications
A streamlined tissue clearing method using ethyl cinnamate, which is chemically related to the compound , has been developed for microscopic imaging through large tissues. This non-toxic method preserves a broad range of fluorescent proteins, facilitating detailed biological investigations (Masselink et al., 2018).
Antiviral and Anticancer Applications
The design of biologically active compounds based on pyrimidine derivatives has been a focus, with applications ranging from antiviral to anticancer therapies. This highlights the broad potential of pyrimidine-based compounds in medicinal chemistry and drug development (Erkin et al., 2021).
Propiedades
IUPAC Name |
5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-14-12(2)17-16(18-15(14)19)20-11-7-10-13-8-5-4-6-9-13/h4-10H,3,11H2,1-2H3,(H,17,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCWGYCQAUSLIH-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(NC1=O)SC/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323289 | |
| Record name | 5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one | |
CAS RN |
899948-85-7 | |
| Record name | 5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B2721276.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)
![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)




![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)